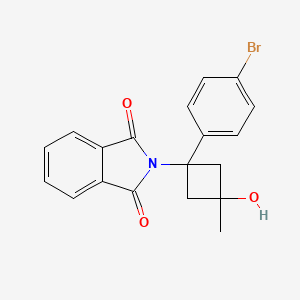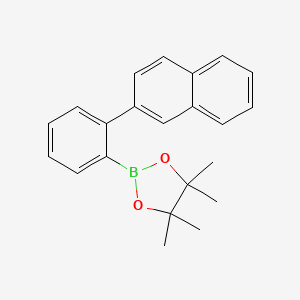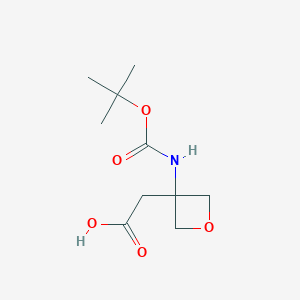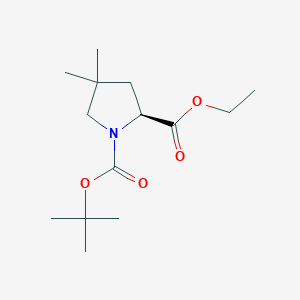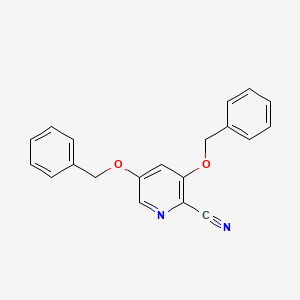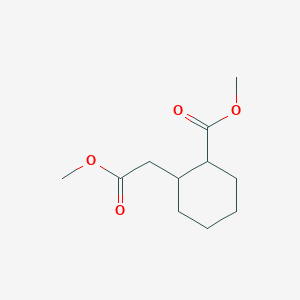
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester
Vue d'ensemble
Description
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, also known as MCME, is an organic compound that is used in a variety of scientific research applications. MCME is a cyclic ester, meaning it contains an ester group attached to a cyclic structure. This organic compound is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. MCME is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules.
Applications De Recherche Scientifique
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be used to study the structure and function of proteins in a variety of conditions, including those found in living cells.
Mécanisme D'action
The mechanism of action of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is based on its ability to form a stable bond with a variety of different molecules. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can form a covalent bond with proteins, peptides, and nucleic acids. This bond is formed through the formation of a cyclic ester, which is then further stabilized by the formation of hydrogen bonds between the molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins.
Effets Biochimiques Et Physiologiques
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have an inhibitory effect on the activity of enzymes, as well as a stimulatory effect on the activity of certain proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to bind to certain receptors, which can then be used to study the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has also been shown to have a variety of effects on the immune system, including the ability to modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments offers a variety of advantages and limitations. One of the main advantages of using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is its ability to form a stable bond with a variety of different molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments.
However, there are also some limitations to using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments. For example, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be toxic at high concentrations, making it important to use the appropriate safety measures when handling the compound. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be difficult to remove from a sample after it has been used, making it important to use the appropriate solvents and techniques when removing the compound from a sample.
Orientations Futures
There are a variety of potential future directions for research involving (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester. One potential direction is to further explore the biochemical and physiological effects of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester on proteins and other molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, as it has been shown to have a variety of effects on the immune system. Additionally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a drug delivery system, as it has the potential to bind to a variety of different molecules. Finally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a tool for studying the structure and function of proteins in a variety of different conditions.
Propriétés
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWZNMTWUTKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
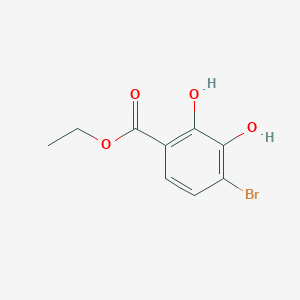

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)
